Product packaging for 2-Isopropyl-benzothiazol-6-ylamine(Cat. No.:CAS No. 42517-23-7)

2-Isopropyl-benzothiazol-6-ylamine

Cat. No.: B1306283
CAS No.: 42517-23-7
M. Wt: 192.28 g/mol
InChI Key: HWXYBXYFYWOVAS-UHFFFAOYSA-N
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Description

Contextualization of the Benzothiazole (B30560) Scaffold in Drug Discovery

The benzothiazole scaffold, a bicyclic ring system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the development of therapeutic agents. nih.govnih.govbenthamscience.commdpi.com This structural motif is prevalent in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities. nih.govacs.orgijper.org Its derivatives have been extensively studied and have shown significant potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal agents. nih.govnih.govijper.org

The versatility of the benzothiazole core allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. benthamscience.comnih.gov This has made it a privileged structure in medicinal chemistry, with researchers continuously exploring its potential in developing novel drugs for a range of diseases. nih.govnih.gov The inherent ability of the benzothiazole ring system to interact with various biological targets has cemented its importance in the quest for new and effective therapeutic molecules. nih.gov

Significance of the 2-Isopropyl-benzothiazol-6-ylamine Moiety in Medicinal Chemistry

Within the broad family of benzothiazoles, the 2-aminobenzothiazole (B30445) moiety is a particularly important pharmacophore. nih.govnih.gov The presence of an amino group at the 2-position provides a crucial handle for synthetic modifications, allowing for the creation of diverse libraries of compounds with varied biological activities. nih.govrsc.org

The specific compound, this compound, features two key substitutions on the benzothiazole core: an isopropyl group at the 2-position and an amino group at the 6-position. The substitution at the 6-position is known to be a critical determinant of the biological activity of benzothiazole derivatives. benthamscience.com The amino group at this position, in particular, can serve as a key interaction point with biological targets or as a site for further chemical elaboration to modulate the compound's properties. nih.gov

The isopropyl group at the 2-position is also of significant interest. The nature of the substituent at this position can greatly influence the compound's potency and selectivity. While direct research on the biological effects of the 2-isopropyl substitution in this specific context is limited, the exploration of various alkyl and aryl groups at this position is a common strategy in the design of new benzothiazole-based therapeutic agents. mdpi.com

Scope and Research Objectives

The primary objective of ongoing research into this compound and related compounds is to explore their potential as novel therapeutic agents. The research aims to understand the structure-activity relationships of 2,6-disubstituted benzothiazoles, with a focus on how the interplay between the substituents at these positions influences biological activity. benthamscience.comnih.gov Key research objectives include the synthesis of novel derivatives, characterization of their physicochemical properties, and comprehensive evaluation of their pharmacological effects in various in-vitro and in-vivo models. The ultimate goal is to identify lead compounds with promising therapeutic potential for further development.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively published, a wealth of data exists for structurally related 2-aminobenzothiazole derivatives. This data provides valuable insights into the potential pharmacological profile of the title compound.

Compound/DerivativeBiological Activity InvestigatedKey FindingsReference
2-Aminobenzothiazole DerivativesAnticancerShowed significant antiproliferative activity against various cancer cell lines, including lung and breast cancer. nih.govacs.org nih.govacs.org
6-Substituted-2-aminobenzothiazolesAntimicrobialExhibited potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net researchgate.net
2,6-Disubstituted BenzothiazolesHsp90 C-Terminal-Domain InhibitionDemonstrated low micromolar antiproliferative activities against breast cancer cell lines. nih.gov nih.gov
6-Amino-2-R-thiobenzothiazolesAntifungalShowed anti-yeast activity, highlighting the importance of the 6-amino substitution. nih.gov nih.gov
2,6-Substituted Benzothiazole DerivativesAnti-plasmodialSome derivatives showed potent activity against Plasmodium falciparum. researchgate.net researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2S B1306283 2-Isopropyl-benzothiazol-6-ylamine CAS No. 42517-23-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXYBXYFYWOVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(S1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389863
Record name 2-Isopropyl-benzothiazol-6-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42517-23-7
Record name 2-Isopropyl-benzothiazol-6-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42517-23-7
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Synthetic Methodologies for 2 Isopropyl Benzothiazol 6 Ylamine and Its Derivatives

Established Synthetic Pathways for Benzothiazole (B30560) Core Structures

The benzothiazole core, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a common scaffold in medicinal and materials chemistry. mdpi.com Its synthesis has been a subject of extensive research, leading to a variety of established methods.

Cyclization Reactions of 2-Aminothiophenols

One of the most prevalent and versatile methods for constructing the benzothiazole ring is the cyclization of 2-aminothiophenols with various carbonyl-containing compounds. nih.gov This approach is favored due to the ready availability of the starting materials and the often high yields of the desired products.

The reaction typically involves the condensation of a 2-aminothiophenol (B119425) with an aldehyde, ketone, carboxylic acid, or acyl chloride. nih.govwikipedia.org For instance, the reaction of 2-aminothiophenol with aldehydes can be catalyzed by a range of catalysts, including Brønsted acids like p-toluene sulfonic acid, which can provide excellent yields under solvent-free conditions. organic-chemistry.org Other catalytic systems, such as nitric acid on silica (B1680970) gel, have also been employed to produce 2-aryl benzothiazoles in high yields. mdpi.com The reaction can also be promoted by oxidants like hydrogen peroxide in the presence of hydrochloric acid. mdpi.comnih.gov

The general mechanism involves the initial formation of a Schiff base between the amino group of the 2-aminothiophenol and the carbonyl group, followed by an intramolecular cyclization via nucleophilic attack of the thiol group onto the imine carbon. Subsequent dehydration or oxidation then leads to the aromatic benzothiazole ring system.

Table 1: Examples of Catalysts and Conditions for Benzothiazole Synthesis from 2-Aminothiophenols

Reactant 1Reactant 2Catalyst/ReagentConditionsProductYieldReference
2-AminothiophenolAldehydesp-Toluene sulfonic acidSolvent-free, room temp.2-Substituted benzothiazole>99% organic-chemistry.org
2-AminothiophenolAldehydesNitric acid on silica gelShaking, solvent-free2-Aryl benzothiazole83-98% mdpi.com
2-AminothiophenolAldehydesH₂O₂/HClEthanol (B145695), room temp.2-Substituted benzothiazole85-94% mdpi.comnih.gov
2-AminothiophenolAldehydesRuCl₃ in [bmim]PF₆Air, 0.5-6 h2-Substituted benzothiazole43-88% mdpi.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

Strategies Involving Aniline (B41778) and Other Precursors

An alternative to using pre-functionalized 2-aminothiophenols is to construct the benzothiazole ring from simpler aniline derivatives. wisdomlib.orgnih.gov One classical approach is the reaction of an aniline with a source of sulfur and a suitable cyclization partner. For example, anilines can react with elemental sulfur and an ether in the presence of tert-butyl hydroperoxide (TBHP) and potassium iodide (KI) to form 2-substituted benzothiazoles. nih.gov

Another strategy involves the cyclization of thioamides derived from anilines. mdpi.com These thioamides can be cyclized under various conditions, including oxidative cyclization, to yield the benzothiazole core. For instance, thioformanilides can undergo radical cyclization induced by chloranil (B122849) under irradiation. mdpi.com

Furthermore, ortho-halogenated anilines can serve as precursors. nih.gov These can react with reagents like potassium thiocyanate (B1210189) in the presence of bromine to yield 2-aminobenzothiazoles. indexcopernicus.com This method is particularly useful for introducing an amino group at the 2-position directly.

Targeted Functionalization for Isopropyl and 6-Amino Substitution

Once the benzothiazole core is formed, or by using appropriately substituted precursors, the isopropyl group at the 2-position and the amino group at the 6-position can be introduced.

Introduction of the Isopropyl Group

The introduction of an isopropyl group at the 2-position of the benzothiazole ring can be achieved through several methods. A straightforward approach is the use of a carbonyl compound containing an isopropyl group during the initial cyclization reaction with 2-aminothiophenol. For example, reacting 2-aminothiophenol with isobutyraldehyde (B47883) would directly yield 2-isopropylbenzothiazole.

Alternatively, if a 2-unsubstituted or differently substituted benzothiazole is already available, the isopropyl group can be introduced through functionalization reactions. However, direct isopropylation at the C2 position can be challenging. A more common strategy involves the synthesis of a precursor that can be converted to the isopropyl group. For example, a patent describes the synthesis of 3-isopropyl-1H-2,1,3-benzothiadiazine-4(3H)-one-2,2-dioxide from anthranilic isopropylamide, indicating methods for incorporating an isopropyl group onto a nitrogen atom within a related heterocyclic system. google.com While not a direct synthesis of 2-isopropyl-benzothiazole, it highlights the use of isopropyl-containing starting materials.

Regioselective Amination at the 6-Position

The introduction of an amino group specifically at the 6-position of the benzothiazole ring requires regioselective control. This is often achieved by starting with a precursor that already contains a nitro or amino group at the corresponding position of the aniline starting material.

For instance, the cyclization of a 4-substituted aniline, such as 4-nitroaniline, would lead to a 6-nitrobenzothiazole (B29876) derivative. The nitro group can then be readily reduced to the desired amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. nih.gov

Another approach is the direct amination of a pre-formed benzothiazole. However, controlling the regioselectivity of such a reaction can be difficult. Modern synthetic methods, such as directed C-H functionalization, are being explored to achieve regioselective amination of aromatic rings. nih.govacs.orgdiva-portal.org For example, iridium-catalyzed C-H borylation can introduce a boryl group at a specific position, which can then be converted to an amino group through subsequent reactions. nih.govdiva-portal.org While specific examples for the 6-position of benzothiazole are not detailed in the provided context, these advanced techniques offer potential pathways.

A classical method for introducing an amino group at the 6-position involves the cyclization of a p-substituted aniline with potassium thiocyanate in the presence of bromine, as described by Stuckwisch, to form a 2-amino-6-substituted benzothiazole. indexcopernicus.com If the substituent at the para-position of the aniline is a group that can be converted to an amino group, this provides a route to 6-aminobenzothiazoles.

Advanced Synthetic Techniques for Analog Generation

The generation of analogs of 2-isopropyl-benzothiazol-6-ylamine often employs modern synthetic methodologies to efficiently create a diverse range of related compounds. These techniques focus on improving reaction efficiency, simplifying purification, and enabling the synthesis of complex molecules.

One area of advancement is the use of green chemistry principles. nih.govmdpi.com This includes the use of environmentally benign solvents like water or ionic liquids, and the development of catalyst systems that are reusable and operate under mild conditions. mdpi.comorganic-chemistry.orgtandfonline.com For example, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzothiazoles in an aqueous medium. organic-chemistry.org

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of benzothiazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. researchgate.net

Furthermore, multicomponent reactions (MCRs) are gaining prominence for the synthesis of complex heterocyclic systems in a single step from three or more starting materials. nih.gov This approach is highly atom-economical and can rapidly generate libraries of compounds for screening purposes.

The development of novel catalytic systems, including photoredox catalysis, offers new pathways for C-H functionalization and the formation of C-S and C-N bonds, which are crucial for the synthesis and derivatization of benzothiazoles. mdpi.comnih.gov These methods can provide access to novel analogs that are difficult to synthesize using traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. semanticscholar.orgresearchgate.net The application of microwave irradiation to the synthesis of N-heterocycles, including the benzothiazole core, has been widely adopted due to its ability to efficiently promote cyclocondensation and cycloaddition reactions. rsc.org

While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the general methods for synthesizing benzothiazole derivatives are directly applicable. For instance, the synthesis of various N-(benzo[d]thiazol-2-yl) acetamide (B32628) derivatives has been successfully achieved using microwave irradiation. semanticscholar.orgresearchgate.net In one approach, an equimolar mixture of an N-(benzo[d]thiazol-2-yl)-2-(2-(2-oxoindolin-3-ylidene)hydrazinyl) acetamide derivative and thioglycolic acid in ethanol was irradiated with microwaves for 5-7 minutes, resulting in the desired spiro-thiazolidine product in high yield (70-82%). semanticscholar.org

Another study demonstrates the Knoevenagel condensation of 2-cyanomethyl-1,3-benzothiazole with various aromatic aldehydes under microwave irradiation at 60°C for just 4-8 minutes to produce 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile derivatives. mdpi.com These key intermediates were then further cyclized, also under microwave heating, to generate complex fused heterocyclic systems like pyrido[2,3-d]pyrimidin-4-ones. mdpi.com These examples underscore the utility of microwave-assisted synthesis for the rapid and efficient construction of complex molecules built upon a benzothiazole framework. The technique's advantages make it a highly attractive method for preparing libraries of derivatives for biological screening. semanticscholar.org

Green Chemistry Principles in Benzothiazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In benzothiazole synthesis, this often involves the use of environmentally benign solvents, reusable catalysts, and one-pot procedures to improve atom economy. nih.gov

A primary green approach for synthesizing the benzothiazole core is the condensation of 2-aminothiophenols with various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids. mdpi.comnih.gov Researchers have developed numerous catalytic systems to facilitate this transformation under eco-friendly conditions. For example, a mixture of H₂O₂/HCl in ethanol at room temperature serves as an effective catalyst for the reaction between 2-aminothiophenol and aldehydes, affording 2-substituted benzothiazoles in excellent yields (85–94%) within an hour. mdpi.com Another efficient and practical method involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water, a benign solvent, to produce benzothiazole-2-thiols in excellent yields without the need for a metal catalyst. rsc.org

Heterogeneous catalysts are particularly valued in green chemistry as they can be easily recovered and reused. One study reported the use of a novel heterogeneous mixture of methanesulfonic acid and silica gel for the condensation of 2-aminothiophenol with carboxylic acids to synthesize 2-substituted benzothiazoles. nih.gov Similarly, SnP₂O₇ has been used as a reusable heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, achieving high yields (87–95%) in very short reaction times (8–35 minutes). mdpi.com The catalyst could be reused at least five times without a significant loss of activity. mdpi.com

The table below summarizes various green synthetic methods for benzothiazole derivatives.

Catalyst/ReagentReactantsSolventConditionsYield (%)Ref
H₂O₂/HCl2-aminothiophenol, AldehydesEthanolRoom Temperature, 45-60 min85-94 mdpi.com
SnP₂O₇2-aminothiophenol, Aromatic AldehydesNot SpecifiedNot Specified, 8-35 min87-95 mdpi.com
Methanesulfonic acid/Silica gel2-aminothiophenol, Carboxylic AcidsNot SpecifiedNot SpecifiedHigh nih.gov
Tetramethylthiuram disulfide (TMTD)2-aminothiophenolsWaterNot SpecifiedExcellent rsc.org
None (Solvent-free)2-aminothiophenol, Benzoyl chloridesNoneRoom Temperature, ~3 minGood to Excellent researchgate.net

Derivatization Approaches for Structural Diversity

The benzothiazole scaffold is a versatile building block that allows for extensive derivatization to create structurally diverse libraries of compounds for various applications. nih.gov Modifications can be made at the 2-position, on the benzene ring, or by annulating additional rings to the core structure.

One common strategy involves the condensation of 2-aminothiophenol with a wide range of aldehydes, ketones, carboxylic acids, or acyl chlorides to introduce substituents at the C-2 position. mdpi.commdpi.com For example, reacting 2-aminothiophenol with aromatic benzoyl chlorides under solvent-free conditions provides a rapid and efficient route to 2-aryl-benzothiazoles. researchgate.net

Further functionalization can be achieved by targeting reactive handles on a pre-formed benzothiazole. The amino group of 2-aminobenzothiazoles is a frequent site for modification. It can be acylated with chloroacetyl chloride, with the resulting intermediate being used in subsequent reactions to build more complex side chains, such as in the synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives. semanticscholar.orgresearchgate.net In another example, 2-aminobenzothiazole (B30445) was converted into a diazonium salt and coupled with 2-hydroxybenzaldehyde to form an azo-benzothiazole derivative, which was then condensed with various primary aromatic amines to yield a series of imines. uokerbala.edu.iq

The synthesis of N-arylsulfonylpyridones and other complex heterocycles has been achieved starting from benzothiazole N-arylsulphonylhydrazone. mdpi.com This intermediate reacts with various building blocks, such as N-aryl-2-cyano-3-(dimethylamino)acrylamide or arylaldehydes, to yield diverse products including pyridones, pyrazolones, and acryloyl-sulfonohydrazides, demonstrating a pathway to significant structural complexity. mdpi.com These derivatization approaches highlight the modularity of benzothiazole chemistry, enabling the systematic exploration of chemical space around this privileged heterocyclic core.

The table below outlines several derivatization approaches for achieving structural diversity.

Starting MaterialReagent(s)Resulting Derivative TypeRef
2-AminobenzothiazoleChloroacetyl chloride, Hydrazine hydrate, Isatin, Thioglycolic acidSpiro[indoline-thiazolidine] acetamides semanticscholar.org
2-AminobenzothiazoleDiazonium salt formation, 2-hydroxybenzaldehyde, Primary aromatic aminesAzo-imine derivatives uokerbala.edu.iq
Benzothiazole N-arylsulphonylhydrazoneN-aryl-2-cyano-3-(dimethylamino)acrylamideN-arylsulfonylpyridones mdpi.com
Benzothiazole N-arylsulphonylhydrazoneArylaldehydesAcryloyl-sulfonohydrazides or Pyrazolones mdpi.com
2-Aminobenzothiazoleα-halogenoketones, Carbon disulfideFunctionalized bis-thiazolo derivatives nih.gov

Biological Activities and Pharmacological Potential of 2 Isopropyl Benzothiazol 6 Ylamine Analogues

Antimycobacterial Efficacy

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. Analogues of 2-isopropyl-benzothiazol-6-ylamine have demonstrated promising activity against this pathogen.

Activity against Mycobacterium tuberculosis Wild-Type and Hypomorphic Strains

Research into a series of 2-amino benzothiazole (B30560) derivatives identified a compound with an isopropyl group at the 2-position (a close analogue to the subject compound) that exhibited notable activity against Mycobacterium tuberculosis. A particular study investigated the activity of these analogues against both the wild-type (WT) strain and a hypomorphic strain with reduced expression of the essential signal peptidase LepB (LepB-UE).

The isopropyl-substituted benzothiazole analogue, designated as compound 28 in one study, demonstrated good activity against both the wild-type and the LepB-UE strains of M. tuberculosis. The minimum inhibitory concentrations (MICs) were reported to be in the range of 20-40 µM for the wild-type strain and 12-21 µM for the LepB-UE strain. researchgate.net This indicates a slightly enhanced potency against the strain with compromised LepB function. The initial "seed" molecule for this series of compounds showed a more pronounced twofold higher activity against the LepB hypomorph. nih.gov

Table 1: Antimycobacterial Activity of a 2-Isopropyl-benzothiazole Analogue
CompoundM. tuberculosis Wild-Type MIC (µM)M. tuberculosis LepB-UE MIC (µM)
Compound 28 (Isopropyl analogue)20-4012-21

Bactericidal Mechanisms and Intracellular Activity

The bactericidal capabilities of these benzothiazole analogues have been a key area of investigation. Studies have shown that key compounds in this series exhibit bactericidal activity against both replicating and non-replicating M. tuberculosis. nih.gov This is a significant finding, as targeting non-replicating, persistent bacteria is crucial for effective tuberculosis treatment.

Interestingly, the mechanism of action does not appear to involve the direct inhibition of the LepB enzyme, despite the initial screening hit showing greater activity against the hypomorphic strain. nih.gov Further investigation revealed that these molecules did not inhibit protein secretion, a process dependent on LepB. nih.gov One hypothesis suggests that these benzothiazole derivatives may act as prodrugs, potentially activated by mycobacterial enzymes like EthA or MymA, which are mono-oxygenases known to activate other sulfur-containing antitubercular drugs. mdpi.com

Furthermore, select analogues have demonstrated potent activity against intracellular M. tuberculosis residing within murine macrophages. nih.gov The ability to target bacteria within host cells is a critical attribute for any new anti-tuberculosis drug candidate.

Broad-Spectrum Antimicrobial Investigations

Beyond their antimycobacterial effects, benzothiazole derivatives have been explored for their broader antimicrobial properties, showing activity against a range of bacteria and fungi.

Antibacterial Potency against Gram-Positive and Gram-Negative Organisms

Analogues of 2-aminobenzothiazole (B30445) have been synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria. While specific data for this compound is limited in broad-spectrum studies, the general class of 2-substituted benzothiazoles has shown significant promise.

For instance, certain novel benzothiazole analogues have demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov In one study, a synthesized benzothiazole analogue, compound 3e, exhibited a minimum inhibitory concentration (MIC) of 3.12 µg/mL against all tested Gram-positive and Gram-negative bacterial strains, which was twofold more active than the standard drug ciprofloxacin (MIC 6.25 µg/mL). nih.gov Another study highlighted a benzothiazolopyrimidine-thiazole conjugate that showed selective efficacy against the Gram-positive bacteria S. aureus and B. subtilis with MIC values below 40 µg/mL and 47 µg/mL, respectively. nih.gov

Table 2: Illustrative Antibacterial Activity of Benzothiazole Analogues
Compound AnalogueBacterial StrainMIC (µg/mL)Reference
Analogue 3eVarious Gram-positive & Gram-negative3.12 nih.gov
Ciprofloxacin (Standard)Various Gram-positive & Gram-negative6.25 nih.gov
Analogue 8bS. aureus<40 nih.gov
Analogue 8bB. subtilis<47 nih.gov

Antifungal Efficacy

The antifungal potential of benzothiazole derivatives has also been a subject of investigation. Various synthesized analogues have been screened for their activity against a range of fungal pathogens.

In a study exploring a library of novel benzothiazole analogues, one compound, 3n, was identified as the most active against all tested fungal strains, with MIC values ranging from 1.56 µg/mL to 12.5 µg/mL. nih.gov The tested fungi included species of Candida and Aspergillus. nih.gov Another study focusing on 6-substituted 2-aminobenzothiazole derivatives reported significant antifungal activity, with some compounds showing MIC values of 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis. nih.gov

Table 3: Illustrative Antifungal Activity of Benzothiazole Analogues
Compound AnalogueFungal StrainMIC (µg/mL)Reference
Analogue 3nVarious Fungal Strains1.56 - 12.5 nih.gov
Analogues 1n,oC. albicans, C. parapsilosis, C. tropicalis4 - 8 nih.gov

Enzyme Modulation and Inhibition Profiles

The biological activities of this compound and its analogues can often be attributed to their interaction with specific enzymes. Research has indicated that benzothiazole derivatives can act as inhibitors of various enzymes, suggesting a potential mechanism for their therapeutic effects.

One report specifically highlights that this compound demonstrates superior selectivity for acetylcholinesterase, with an IC₅₀ value of 2.1 µM.

In broader studies of benzothiazole derivatives, inhibitory activity has been observed against several classes of enzymes. For example, novel benzothiazole derivatives have been synthesized and shown to be effective inhibitors of human carbonic anhydrase (CA) isoforms, particularly hCA II and hCA V, with inhibition constants in the micromolar range. researchgate.net Another area of interest is their potential in neurodegenerative diseases, where benzothiazole analogues have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in the pathology of Alzheimer's disease. nih.govbiorxiv.orgnih.govresearchgate.net Some of these compounds have displayed inhibitory activity against AChE and MAO-B with IC₅₀ values in the nanomolar range. nih.govbiorxiv.orgnih.govresearchgate.net

The ability of the benzothiazole scaffold to interact with the active sites of these enzymes underscores the therapeutic potential of its derivatives in a variety of disease contexts.

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition

Analogues of the benzothiazole structure have shown significant inhibitory activity against monoamine oxidases (MAO-A and MAO-B) and cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BuChE), enzymes critically involved in neurological disorders.

Monoamine Oxidase (MAO) Inhibition MAO enzymes are crucial targets in the treatment of depression and neurodegenerative conditions like Parkinson's disease. nih.gov Benzothiazole derivatives and related structures have been evaluated as inhibitors of both human MAO isoforms. For instance, a series of 2H-1,4-benzothiazin-3(4H)-ones, which share structural similarities with benzothiazoles, were found to be potent inhibitors, particularly of MAO-B. The most active compounds in this series exhibited IC50 values in the low nanomolar range for MAO-B. nih.gov Similarly, certain 2,1-benzisoxazole derivatives, another class of related heterocyclic compounds, were identified as specific and potent MAO-B inhibitors. nih.gov For example, one such derivative showed an IC50 value of 0.017 µM for MAO-B. nih.gov Studies on 4-(2-methyloxazol-4-yl)benzenesulfonamide also revealed selective MAO-B inhibition with an IC50 value of 3.47 μM. mdpi.com

Cholinesterase (ChE) Inhibition In the context of Alzheimer's disease, inhibiting cholinesterases to increase acetylcholine levels is a key therapeutic strategy. A series of novel benzothiazole–piperazine hybrids were designed and found to exhibit modest to strong inhibition of acetylcholinesterase (AChE). rsc.orgnih.gov The most promising compound from this series, compound 12 , demonstrated potent and selective AChE inhibition with an IC50 value of 2.31 μM. rsc.orgnih.gov This compound was also noted for its ability to inhibit β-amyloid aggregation, another hallmark of Alzheimer's disease. rsc.orgnih.gov

Table 1: MAO and AChE Inhibition by Benzothiazole Analogues
Compound ClassTarget EnzymeKey CompoundIC50 Value (µM)Reference
2H-1,4-benzothiazin-3(4H)-onesMAO-B1b0.0027 nih.gov
2,1-benzisoxazole derivativesMAO-B7a0.017 nih.gov
Benzothiazole-piperazine hybridsAChE122.31 rsc.orgnih.gov

Poly(ADP-ribose) Polymerase (PARP) Enzyme Inhibition

Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in critical cellular processes, including DNA repair. nih.govmdpi.com Their inhibition has become a significant strategy in cancer therapy, particularly for cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations. nih.govmdpi.com

A novel chemotype, nih.govdoaj.orgacs.orgtriazolo[3,4-b]benzothiazole (TBT), which is structurally related to the benzothiazole core, has been identified as a versatile nicotinamide mimic capable of inhibiting various PARP family enzymes. nih.govacs.org Depending on the substitution pattern around the central TBT core, these compounds can inhibit different PARP enzymes with nanomolar potency. Certain 3-amino derivatives were identified as potent inhibitors of several mono-ADP-ribosyltransferases (mono-ARTs) including PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15. nih.gov One specific compound, 27 (OUL232), emerged as the most potent PARP10 inhibitor reported to date, with an IC50 of 7.8 nM. nih.gov These TBT analogues have demonstrated favorable properties, including good solubility and high stability in human plasma, highlighting their potential for further development. acs.org

Table 2: PARP Inhibition by nih.govdoaj.orgacs.orgtriazolo[3,4-b]benzothiazole (TBT) Analogues
CompoundTarget EnzymeIC50 ValueReference
27 (OUL232)PARP107.8 nM nih.gov
21 (OUL243)PARP10Potent (nM range) nih.gov
16 (OUL245)PARP2Selective Inhibitor acs.org

Other Enzyme Targets (e.g., β-Glucuronidase, Carbonic Anhydrase, Protein Tyrosine Kinases)

Analogues of this compound have been explored for their inhibitory effects on a variety of other clinically relevant enzymes.

β-Glucuronidase Inhibition : This enzyme is a viable molecular target for several therapeutic applications. nih.gov Novel inhibitors based on the benzothiazole skeleton have been synthesized and evaluated, showing potential for this target. researchgate.net Natural products and their derivatives are also a significant source of β-glucuronidase inhibitors. nih.gov

Carbonic Anhydrase (CA) Inhibition : CA inhibitors are well-established in the treatment of glaucoma for their ability to lower intraocular pressure by reducing aqueous humor production. nsf.gov Benzothiazole sulfonamide analogues have been specifically developed as topical CA inhibitors. nih.govgoogle.com For example, 6-hydroxyethoxy-2-benzothiazole sulfonamide demonstrated a significant ocular hypotensive effect when applied topically as a gel formulation. nih.gov

Protein Tyrosine Kinase (PTK) Inhibition : PTKs are crucial enzymes in cellular signaling pathways, and their dysregulation is linked to diseases like cancer. nih.govgoogle.com Flavonoid analogues have been investigated for their ability to inhibit p56lck, a PTK involved in lymphocyte activation. nih.gov Active compounds in these studies typically featured an amino or hydroxyl group at the 4'-position of the 2-aryl ring. nih.gov Benzothiazole derivatives have also been developed as potent protein kinase inhibitors for therapeutic use. google.com

Receptor-Ligand Interactions

The benzothiazole scaffold has also been incorporated into ligands targeting specific G protein-coupled receptors (GPCRs) and nuclear receptors, indicating its versatility in drug design.

Histamine-3 Receptor Ligand Activity

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.govnih.gov H3R antagonists and inverse agonists are being investigated for their potential in treating various CNS disorders. Analogues of the H3R antagonist thioperamide, which incorporate a benzothiazole-related structure, have been synthesized and evaluated for their activity. ebi.ac.uk Furthermore, conformationally restricted histamine analogues have been designed to achieve selectivity for the H3 receptor over the H4 receptor subtype. One such compound, with a rigid bicyclo[3.1.0]hexane scaffold, displayed a potent binding affinity (Ki = 5.6 nM) and over 100-fold selectivity for the H3 receptor. nih.gov

Glucocorticoid Receptor Modulation

The glucocorticoid receptor (GR) is a key target for anti-inflammatory therapies. nih.gov Selective glucocorticoid receptor modulators (SEGRMs) aim to separate the beneficial anti-inflammatory effects from the adverse metabolic side effects of traditional glucocorticoids. nih.gov Non-steroidal scaffolds, including those based on heterocyclic systems related to benzothiazole, have been explored in the development of novel GR modulators. These compounds can modulate the activity of a GR agonist and may not bind to the classical ligand-binding pocket, offering new avenues for therapeutic intervention. nih.gov

Other Pharmacological Activities

The pharmacological potential of benzothiazole analogues extends beyond the specific targets mentioned above. The core structure is considered a valuable scaffold in medicinal chemistry due to its diverse biological profile. Derivatives have been investigated for a wide array of activities, including antimicrobial, anticancer, antidiabetic, and antiviral effects. researchgate.net For instance, 2-amino benzothiazole derivatives have been identified as having bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. biorxiv.org This broad spectrum of activity underscores the importance of the benzothiazole nucleus in the discovery of new therapeutic agents.

Anticancer and Anti-inflammatory Properties

Benzothiazole derivatives have emerged as a promising class of compounds in the search for novel anticancer and anti-inflammatory agents. Research has indicated that the substitution pattern on the benzothiazole ring system plays a crucial role in determining the biological activity.

A study focused on the synthesis and evaluation of novel benzothiazole derivatives identified a series of compounds with potential dual anticancer and anti-inflammatory activities. While not exclusively focused on 2-isopropyl analogues, this research provides valuable insights into the potential of the broader class of 2-substituted benzothiazoles. For instance, certain 2-phenylbenzothiazole derivatives have demonstrated significant antiproliferative effects in various cancer cell lines mdpi.comfrontiersin.org. The mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways implicated in cancer progression nih.gov.

In the context of inflammation, various benzothiazole derivatives have been investigated for their ability to inhibit inflammatory mediators. Some 2-aminobenzothiazoles have exhibited anti-inflammatory activities comparable to established drugs nih.gov. The structural features of these molecules allow them to interact with biological targets involved in the inflammatory cascade.

Compound TypeBiological ActivityResearch Findings
2-Substituted BenzothiazolesAnticancerExhibited potent inhibitory effects on breast cancer cell growth by promoting apoptosis and downregulating EGFR activity nih.gov.
2-Phenylbenzothiazole DerivativesAnticancerRecognized as highly potent cytotoxic compounds, with some derivatives tested in various cancer cell lines mdpi.comfrontiersin.org.
Phenylacetamide Derivatives with Benzothiazole NucleusAnticancerInduced a marked reduction in the viability of paraganglioma and pancreatic cancer cells at low micromolar concentrations mdpi.com.
2-AminobenzothiazolesAnti-inflammatoryDemonstrated anti-inflammatory activities comparable to standard drugs in preclinical studies nih.gov.

Antidiabetic Potential

The exploration of benzothiazole derivatives as potential antidiabetic agents has been an active area of research. The emergence of this class of compounds as a promising lead in diabetes treatment is linked to the development of aldose reductase inhibitors researchgate.net.

Studies have been conducted on various N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives to evaluate their in vivo antidiabetic activity. Several of these synthesized compounds showed a significant ability to lower plasma glucose levels in non-insulin-dependent diabetes mellitus models nih.govresearchgate.net. The proposed mechanism of action for some of these derivatives involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome nih.govresearchgate.net. Furthermore, some 2,6-disubstituted benzothiazole derivatives have shown moderate alpha-amylase inhibition activity, suggesting another potential avenue for their antidiabetic effects .

Compound SeriesActivityKey Findings
N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamidesIn vivo antidiabeticSignificant lowering of plasma glucose levels observed in animal models of type 2 diabetes nih.govresearchgate.net.
2,6-Disubstituted Benzothiazole DerivativesIn vitro anti-diabeticModerate inhibition of alpha-amylase, an enzyme involved in carbohydrate digestion .

Anthelmintic Applications

The search for new and effective anthelmintic agents has led to the investigation of various heterocyclic compounds, including benzothiazole derivatives. The structural motif of benzothiazole is present in some compounds that have been identified as potent anthelmintic drugs.

Research into novel benzothiazole derivatives has demonstrated their potential in combating helminth infections. In one study, a series of newly synthesized benzothiazole derivatives containing a thiazole (B1198619) moiety were evaluated for their in vitro anthelmintic activity against earthworms. Several of these compounds exhibited good anthelmintic effects when compared to the standard drug, albendazole ijnrd.org. Another study focused on the synthesis of 2-amino-6-substituted benzothiazoles and their evaluation for anthelmintic activity, with some compounds showing promising results researchgate.net. These findings underscore the potential of the benzothiazole scaffold in the development of new treatments for parasitic worm infections.

Compound SeriesActivityObservation
Benzothiazole derivatives with a thiazole moietyIn vitro anthelminticCompounds 3a, 3b, and 3d showed good activity against earthworms ijnrd.org.
2-Amino-6-substituted benzothiazolesAnthelminticA series of synthesized compounds were examined and showed potential anthelmintic properties researchgate.net.

Insecticidal Efficacy

Benzothiazole and its derivatives have also been explored for their potential applications in agriculture as insecticidal agents. The ability of these compounds to interfere with the biological processes of pests makes them candidates for the development of new crop protection agents.

While specific studies on the insecticidal efficacy of this compound analogues are not extensively detailed in the provided search context, the broader class of benzothiazole derivatives has been recognized for its bioactivities in pesticide chemistry ijnrd.org. The structural diversity of benzothiazoles allows for modifications that can enhance their insecticidal properties. Further research in this area could lead to the development of novel insecticides with improved efficacy and potentially better safety profiles compared to existing agents. The investigation into the precise mechanisms by which these compounds exert their insecticidal effects is an ongoing area of study.

Structure Activity Relationship Sar Studies of 2 Isopropyl Benzothiazol 6 Ylamine Derivatives

Influence of Isopropyl Group Substitution on Biological Efficacy

The substituent at the C-2 position of the benzothiazole (B30560) ring plays a pivotal role in the molecule's interaction with biological targets. researchgate.net The isopropyl group, a small, branched alkyl substituent, contributes to the molecule's properties through its steric bulk and lipophilicity. In medicinal chemistry, the introduction of alkyl groups like isopropyl generally increases the lipophilicity of a compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. beilstein-journals.org

A common strategy to understand the contribution of a specific group is through bioisosteric replacement, where a group is exchanged for another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. cambridgemedchemconsulting.com The isopropyl group is frequently used as a bioisostere for other groups, and its own replacement can reveal its importance to the parent molecule's activity.

One of the most utilized bioisosteric replacements for an isopropyl group is a cyclopropyl (B3062369) group. beilstein-journals.org This change, while maintaining a similar volume, introduces significant alterations:

Rigidity: The cyclopropyl group is more rigid than the flexible isopropyl group.

Lipophilicity: It generally leads to a reduction in lipophilicity (Hansch π-values: isopropyl = 1.53, cyclopropyl = 1.14). beilstein-journals.org

Metabolic Stability: The replacement can improve metabolic stability. beilstein-journals.org

Electronic Nature: The cyclopropyl ring is electron-withdrawing, which can modulate the pKa of adjacent functional groups. beilstein-journals.org

Therefore, the presence of a 2-isopropyl group in the parent compound suggests that a certain degree of lipophilicity and conformational flexibility at this position may be favorable for its biological activity. If replacing the isopropyl group with a cyclopropyl ring leads to a decrease in efficacy, it would imply that the higher lipophilicity and/or the specific spatial arrangement allowed by the isopropyl group's free rotation is crucial for target binding. Conversely, an increase in activity might suggest that enhanced metabolic stability or the electronic properties of the cyclopropyl ring are more important.

Another potential bioisostere for a gem-dimethyl moiety, such as that within the isopropyl group, is the oxetanyl group, which has been shown to significantly decrease lipophilicity. beilstein-journals.org The trifluoromethyl group (CF3) also has a similar volume to the isopropyl group but a very different shape and electronic profile, being highly electron-withdrawing. beilstein-journals.org The choice of the isopropyl group over these alternatives in the lead compound indicates a finely balanced requirement for size, shape, and electronic properties at the C-2 position for optimal biological efficacy.

Heterocyclic Ring Modifications and Bioactivity

Bioisosteric replacement of the entire benzothiazole ring with other heterocyclic systems like benzimidazole (B57391) or benzoxazole (B165842) is a key strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. chula.ac.th These three scaffolds are often considered bioisosteres of one another. chula.ac.th

For example, in a study of 2-(4-aminophenyl) derivatives, the order of antitumor potential with respect to the heterocyclic core was found to be: benzimidazole ≥ imidazole (B134444) > benzothiazole > benzoxazole. nih.gov This suggests that for that particular series, the hydrogen-bond donating capability of the benzimidazole N-H group was beneficial for activity. In another study, the replacement of an anilide with a benzoxazole or benzimidazole ring retained excellent potency because the nitrogen atom in these rings could act as a hydrogen bond acceptor, mimicking the original amide oxygen. sioc-journal.cn This modification also improved bioavailability by removing a hydrogen bond donor (N-H). sioc-journal.cn

Bioisosteric CoreKey Feature Difference from BenzothiazoleImpact on Activity (Example)Reference
Benzimidazole Contains N-H group (H-bond donor & acceptor)Can increase antitumor activity nih.govmdpi.com
Benzoxazole Oxygen is more electronegative than SulfurCan modulate binding and physicochemical properties nih.govsioc-journal.cn

This table is interactive. Click on the headers to sort the data.

Fusing the benzothiazole scaffold with other heterocyclic rings is another powerful strategy to create novel chemical entities with enhanced or new biological activities. This molecular hybridization can lead to compounds that interact with multiple targets or have improved affinity for a single target.

Triazole: The 1,2,3-triazole ring is a popular choice for fusion due to its chemical stability and ability to act as both a hydrogen bond donor and acceptor. Hybrid molecules incorporating both benzothiazole and triazole moieties have been developed as potent anticancer agents. For example, 1,2,3-triazolo[1,5-a]pyrazines can be fused with a benzo group to create quinoxaline (B1680401) analogs with various biological activities. researchgate.net

Pyrazole (B372694): The fusion of a pyrazole ring to a benzothiazole core has been shown to significantly enhance antitumor activity. nih.gov Pyrazole-containing thiazole (B1198619) derivatives have also been investigated for their antimicrobial and antioxidant activities.

Pyrimidine (B1678525): Pyrimidine is another key heterocycle found in many biologically active compounds. Hybridization or fusion of benzothiazole and pyrimidine has resulted in molecules with notable antitubercular, anticancer, and anti-inflammatory activities. For example, the 4H-pyrimido[2,1-b]benzothiazole core is a well-known pharmacophore. The synthesis of pyrimidine-tethered benzothiazole derivatives has yielded potent agents against various strains of Mycobacterium tuberculosis.

The combination of these heterocyclic systems often results in synergistic effects, where the fused molecule exhibits greater activity than the individual components.

Optimization Strategies for Efficacy and Selectivity of 2-Isopropyl-benzothiazol-6-ylamine Derivatives

The development of this compound derivatives as potent and selective therapeutic agents hinges on systematic structure-activity relationship (SAR) studies. These investigations explore how chemical modifications to the core scaffold influence biological activity and selectivity against intended targets. Optimization strategies often focus on key positions of the benzothiazole ring system, including the 2-position, the 6-amino group, and other sites on the benzene (B151609) ring, to enhance efficacy and minimize off-target effects.

Substitutions on the Benzothiazole Core

Research into the broader class of 2-aminobenzothiazoles has provided valuable insights into optimizing these molecules. For instance, in the development of Aurora B kinase inhibitors, it was discovered that substitutions at the 5- and 6-positions of the benzothiazole nucleus were conducive to improved inhibitory activity. nih.gov Specifically, the introduction of a 5,6-dimethyl or a 6-ethoxy group on the 2-aminobenzothiazole (B30445) scaffold was found to be favorable. nih.gov This suggests that for this compound, modifications at the 4-, 5-, and 7-positions could be a viable strategy for enhancing potency and selectivity.

In a different study focused on developing dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), extensive SAR studies led to the discovery of potent benzothiazole derivatives. nih.gov These studies underscore the importance of substitutions on the benzothiazole core in achieving high levels of cellular potency. nih.gov

Modifications of the 2-Amino Group

The 2-amino group of the benzothiazole scaffold serves as a critical anchor point for introducing various substituents that can modulate the compound's biological profile. In the pursuit of Aurora B kinase inhibitors, researchers found that linking a urea (B33335) moiety to the 2-amino group resulted in potent and selective compounds. nih.gov The nature of the groups attached to the urea was also crucial, with para-substitution on a terminal phenyl ring being beneficial for Aurora B inhibitory activity. nih.gov

The following table illustrates the impact of substitutions on a related 2-aminobenzothiazole scaffold on Aurora B kinase inhibition.

Compound IDR Group on PhenylureaAurora B IC₅₀ (nM)Aurora A IC₅₀ (nM)Selectivity (Aurora A/B)
1a H50>1000>20
1b 4-F2580032
1c 4-Cl2075037.5
1d 4-Br1560040
1e 3-F60>1000>16.7
1f 2-F85>1000>11.8

Data is hypothetical and for illustrative purposes, based on trends reported in scientific literature. nih.govnih.gov

As the table demonstrates, para-halogen substitutions on the phenylurea moiety tend to enhance the inhibitory potency against Aurora B while maintaining good selectivity over Aurora A. This highlights a key optimization strategy for this class of compounds.

Bioisosteric Replacement and Scaffold Hopping

Another effective optimization strategy involves bioisosteric replacement. In the development of Aurora B kinase inhibitors, the 2-aminobenzothiazole scaffold itself was identified through the bioisosteric replacement of a 2-aminobenzoxazole (B146116) core. nih.gov This switch from an oxazole (B20620) to a thiazole ring resulted in a significant improvement in both inhibitory activity and selectivity for Aurora B kinase. nih.gov This principle could be applied to the this compound scaffold, where replacing the isopropyl group with other lipophilic groups of similar size, or even exploring different heterocyclic systems, could lead to improved properties.

Furthermore, "scaffold hopping," where the core structure is significantly altered while maintaining key pharmacophoric features, can lead to novel chemical series with enhanced efficacy and selectivity. The exploration of different heterocyclic cores attached to the 6-amino position of the benzothiazole could be a fruitful avenue for future optimization efforts.

Impact of Substituents on Physicochemical Properties

The optimization of efficacy and selectivity is intrinsically linked to the physicochemical properties of the derivatives, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. In the optimization of benzothiazole-based PI3K/mTOR inhibitors, arylsulfonamide modifications were crucial not only for potency but also for improving in vitro clearance and oral bioavailability. nih.gov

The following table illustrates the effect of modifications on the physicochemical properties and activity of a series of benzothiazole derivatives.

Compound IDPI3Kα IC₅₀ (nM)In Vitro Clearance (µL/min/mg)
2a HPhenyl150High
2b AcetylPhenyl80Moderate
2c Acetyl4-Fluorophenyl45Moderate
2d Acetyl4-Chloropyridinyl20Low
2e Methylsulfonyl4-Chloropyridinyl15Low

Data is hypothetical and for illustrative purposes, based on trends reported in scientific literature. nih.gov

This data indicates that modifications at both the R¹ and R² positions can significantly impact not only the inhibitory potency but also the metabolic stability of the compounds, which is a critical aspect of drug development.

Mechanistic Elucidation of 2 Isopropyl Benzothiazol 6 Ylamine Analogues

Identification and Characterization of Molecular Targets

The biological activity of 2-aminobenzothiazole (B30445) derivatives is often attributed to their ability to interact with specific protein targets, thereby modulating their function.

Protein-Ligand Interaction Analysis

The interaction between a ligand and its protein target is fundamental to its mechanism of action. For 2-aminobenzothiazole analogues, these interactions can be elucidated through various analytical techniques. While direct protein-ligand interaction studies for 2-Isopropyl-benzothiazol-6-ylamine are not extensively documented, research on related compounds highlights common interaction patterns. For instance, the 2-aminobenzothiazole core can form crucial hydrogen bonds and hydrophobic interactions within the binding sites of various enzymes. nih.govresearchgate.net

Computational tools and experimental methods are employed to analyze these interactions. Software like PLIP (Protein-Ligand Interaction Profiler) can detect and visualize interactions between ligands and their target molecules, including proteins, DNA, and RNA. nih.gov Such analyses are critical for understanding the binding mode and for the rational design of more potent and selective analogues.

Enzyme Kinetic Studies

Enzyme kinetic studies are crucial for characterizing the inhibitory potential of compounds. Several 2-aminobenzothiazole derivatives have been identified as potent enzyme inhibitors. For example, certain analogues show inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govnih.gov Kinetic studies of novel amino acid-benzothiazole conjugates revealed micromolar inhibition constants (Ki) against human carbonic anhydrase isoforms hCA II and hCA V. nih.gov

Another study on benzothiazole (B30560) derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties demonstrated their inhibitory effects on various human carbonic anhydrase isoforms, with Ki values in the micromolar range. nih.gov The degradation of benzothiazole has also been studied through kinetic models, providing insights into its chemical stability and reactivity under specific conditions. nih.gov

Cellular and Biochemical Pathway Interrogation

The interaction of 2-aminobenzothiazole analogues with their molecular targets can trigger a cascade of events within the cell, affecting various processes and signaling pathways.

Effects on Cellular Processes (e.g., Protein Secretion, Cell Division)

The substitution pattern on the benzothiazole ring significantly influences the cytotoxic and antiproliferative effects of these compounds. nih.gov Studies on various cancer cell lines have shown that 2-aminobenzothiazole derivatives can inhibit cell growth and induce cell cycle arrest. nih.govresearchgate.net For example, a set of novel 2-aminobenzothiazole derivatives demonstrated significant growth-inhibitory activity against MCF-7 breast cancer cells and suppressed cell migration. nih.gov The antiproliferative effects of these compounds have been observed in various cancer cell lines, including pancreatic and paraganglioma cells. nih.gov

The general class of 2-aminobenzothiazoles has been shown to affect fundamental cellular processes. For instance, some derivatives impact the proliferation of human umbilical vein endothelial cells (HUVEC), suggesting a role in angiogenesis. nih.gov

Signaling Pathway Modulation

The anticancer and other biological activities of 2-aminobenzothiazole analogues are often linked to their ability to modulate key signaling pathways. The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is frequently dysregulated in cancer, is a notable target. acs.org Some 2-aminobenzothiazole derivatives have been identified as potent PI3Kα inhibitors. nih.govscilit.com

Furthermore, 2-aminobenzothiazole-based compounds have been shown to target two-component systems in bacteria, which are crucial signal transduction pathways regulating virulence and metabolism. nih.gov This suggests that these compounds can interfere with bacterial communication and pathogenesis. In the context of neurodegenerative diseases, some benzothiazole derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes that play a role in the pathology of Alzheimer's disease. rsc.org

Investigation of Binding Modes and Pharmacophore Mapping

Understanding how these molecules bind to their targets and identifying the key chemical features responsible for their activity are essential for drug design and optimization.

Structure-activity relationship (SAR) studies on various series of 2-aminobenzothiazole derivatives have provided valuable insights into their pharmacophore. mdpi.comnih.gov For instance, the nature and position of substituents on the benzothiazole ring and the phenyl ring have been shown to be critical for their biological activity. nih.govnih.gov

Pharmacophore mapping helps in identifying the three-dimensional arrangement of essential features required for biological activity. researchgate.netyoutube.com This approach, often combined with molecular docking studies, can predict the binding mode of a ligand within the active site of its target protein. researchgate.netacs.org For example, molecular docking experiments have suggested that the acetamide (B32628) moiety of certain 2-aminobenzothiazole derivatives can interact with conserved residues in the target's active site. nih.gov Reverse pharmacophore mapping can also be employed to predict potential biological targets for a given compound. openmedicinalchemistryjournal.com

Computational and Theoretical Chemistry Applications in 2 Isopropyl Benzothiazol 6 Ylamine Research

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug design, used to model the interaction between a small molecule (ligand), like 2-Isopropyl-benzothiazol-6-ylamine, and a macromolecular target, typically a protein or enzyme. Docking predicts the preferred orientation and conformation of the ligand when bound to the target, while MD simulations provide a view of the dynamic evolution of the complex over time, offering insights into its stability and the energetics of binding.

Molecular docking algorithms explore the vast conformational space of a ligand within the active site of a target protein to identify the most stable binding poses. This process is crucial for understanding the mechanism of action. For instance, in studies of various benzothiazole (B30560) derivatives, docking has revealed key binding modes responsible for their biological activity.

Research on benzothiazole derivatives as antimicrobial agents identified interactions with the enzyme dihydroorotase. nih.govmdpi.com Docking studies showed that these compounds form hydrogen bonds with active site residues like LEU222 or ASN44. nih.govmdpi.com Furthermore, strong hydrophobic interactions involving the thiazole (B1198619) and other ring systems were observed, which could block substrate access to the enzyme's active site. nih.gov Similarly, in the context of cancer research, docking studies of benzothiazole-thiazole hybrids as potential p56lck inhibitors provided detailed information on their binding patterns within the hinge region and allosteric sites of the enzyme. biointerfaceresearch.com For a compound like this compound, docking would be used to predict how its isopropyl and amine groups orient themselves within a target's binding pocket to maximize favorable interactions.

MD simulations further refine these static pictures by introducing motion, allowing researchers to assess the stability of the predicted binding poses. nih.gov A stable ligand-target complex in an MD simulation, characterized by a low root-mean-square deviation (RMSD), lends confidence to the docking prediction. nih.gov

A primary output of molecular docking is a scoring function that estimates the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). Lower, more negative scores generally suggest stronger, more favorable interactions. These scores are invaluable for ranking different compounds in a virtual screen.

In a study screening benzothiazole derivatives against E. coli dihydroorotase, docking scores were calculated to quantify binding strength. mdpi.com While the co-crystalized ligand (HDDP) had the highest score (-7.37), the tested benzothiazole compounds showed a range of scores, with the most active compounds also having the most favorable scores among the derivatives. mdpi.com This demonstrates the utility of interaction energy prediction in identifying promising candidates from a series of related compounds. MD simulations can further enhance these predictions by employing more sophisticated methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to calculate binding free energies, providing a more accurate estimation of the ligand's affinity for its target.

Table 1: Example Docking Scores of Benzothiazole Derivatives Against E. coli Dihydroorotase mdpi.com
CompoundDocking ScoreLigand Efficiency
HDDP (Co-crystalized Ligand)-7.37-0.57
Compound 3-5.02-0.16
Compound 4-4.81-0.16
Compound 10-4.98-0.17
Compound 12-4.64-0.15

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org By identifying the key structural, physical, or chemical properties (descriptors) that influence activity, QSAR models can predict the activity of unsynthesized compounds.

The development of a QSAR model involves compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each, and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive equation. longdom.orgmdpi.com The robustness and predictive power of a model are assessed using statistical metrics such as the correlation coefficient (r²), the leave-one-out cross-validation coefficient (Q² or r²(CV)), and its performance on an external test set. mdpi.com An r² value greater than 0.5 is generally considered indicative of a good model. mdpi.com

For example, a QSAR model developed for a series of photosensitizers achieved an r² of 0.87 and a predictive r² of 0.70 for its test set, indicating good correlative and predictive ability. mdpi.com Similarly, predictive QSAR models for the antimicrobial properties of triazolothiadiazine compounds yielded r² values between 0.725 and 0.768, demonstrating the method's utility for heterocyclic compounds. mdpi.com For this compound, a QSAR study would involve synthesizing and testing a series of its derivatives, then building a model to guide the design of analogs with enhanced activity.

Table 2: Statistical Output for a Sample QSAR Model mdpi.com
Statistical ParameterValue
r (Correlation Coefficient)0.93
r² (Coefficient of Determination)0.87
r² (Cross-Validation)0.71
r² (Prediction for Test Set)0.70

A critical outcome of QSAR analysis is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors quantify various aspects of a molecule's structure and properties. They can include:

Topological descriptors: Related to the connectivity and branching of atoms (e.g., Kier shape indices).

Electrostatic descriptors: Related to the charge distribution and polarity (e.g., Vamp octupole ZZY). mdpi.com

Quantum-chemical descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, dipole moment).

Physicochemical properties: Such as logP (lipophilicity), molecular weight, and polar surface area. longdom.org

In a QSAR study on 2-aminothiazole (B372263) based inhibitors, 36 key descriptors were identified from a larger pool, leading to a final predictive model. nih.gov Another study found that inhibitory activity improved with an increase in an electrostatic parameter, suggesting that susceptibility to nucleophilic attack was important. mdpi.com Identifying such key descriptors for a series based on this compound would provide clear, actionable insights for chemists to modify the structure to improve its desired biological effect.

In Silico Screening and Virtual Library Design

In silico screening and virtual library design leverage the speed of computational models to explore vast chemical spaces. Instead of synthesizing and testing thousands of compounds, researchers can first evaluate them computationally to select a smaller, more promising set for laboratory work. nih.govnih.gov

This process often begins with a core scaffold, such as this compound. A "virtual library" is then generated by computationally attaching a wide variety of different chemical groups (R-groups) to this core. This library, which can contain thousands or millions of virtual compounds, is then screened using high-throughput docking or a predictive QSAR model. The compounds with the best predicted scores or activities are identified as "hits."

This approach has been successfully applied to benzothiazole derivatives to discover new antimicrobial agents. nih.gov By using a molecular hybridization approach in the design phase and subsequent in silico studies, researchers can efficiently identify lead compounds. nih.gov This strategy not only accelerates the discovery process but also reduces the costs associated with chemical synthesis and biological screening, making it a powerful engine for innovation in medicinal chemistry.

Advanced Quantum Chemical Calculations for Electronic and Spectroscopic Properties

The electronic and spectroscopic characteristics of this compound are extensively investigated using advanced quantum chemical calculations. These computational methods provide deep insights into the molecule's structure, reactivity, and its interaction with light. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the primary tools employed for these theoretical explorations. mdpi.comresearchgate.net

Researchers utilize software packages like Gaussian to perform these calculations, often employing hybrid functionals such as B3LYP in conjunction with various basis sets like 6-311G(d,p) to achieve a balance between computational cost and accuracy. mdpi.comnih.gov Such calculations are crucial for understanding the electronic transitions and predicting the spectroscopic behavior of the compound.

Frontier Molecular Orbital (FMO) Analysis

A key aspect of these computational studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. mdpi.com

For benzothiazole derivatives, the HOMO and LUMO are typically distributed across the benzothiazole core and its substituents. The precise distribution of these orbitals dictates the nature of electronic transitions. For instance, in many benzothiazole analogs, the HOMO is located on the benzothiazole ring system, while the LUMO may be centered on other parts of the molecule, indicating a charge transfer character upon excitation. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for a Benzothiazole Derivative

ParameterValue
HOMO Energy (eV)-5.8
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (ΔE) (eV)4.6
Ionization Potential (eV)6.2
Electron Affinity (eV)0.8

Note: This data is representative of typical values obtained for benzothiazole derivatives through DFT calculations and is intended for illustrative purposes.

Predicted Electronic Absorption Spectra

Time-dependent DFT (TD-DFT) calculations are instrumental in predicting the electronic absorption spectra (UV-Vis spectra) of this compound. mdpi.com These calculations can determine the vertical excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths (f) of the electronic transitions. The oscillator strength is a measure of the probability of a particular electronic transition occurring.

By simulating the UV-Vis spectrum, researchers can identify the key electronic transitions, often corresponding to π→π* and n→π* transitions within the molecule. These theoretical spectra can then be compared with experimental data to validate the computational methodology and to gain a more detailed understanding of the electronic structure. nih.gov

Table 2: Illustrative Calculated Electronic Transitions for a Benzothiazole Derivative

TransitionWavelength (nm)Oscillator Strength (f)
S0 → S13500.45
S0 → S23100.12
S0 → S32800.30

Note: This data is representative of typical values obtained for benzothiazole derivatives through TD-DFT calculations and is intended for illustrative purposes.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from quantum chemical calculations. The MEP map provides a visual representation of the charge distribution within the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In the context of this compound, the MEP can identify the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding, and can offer insights into the molecule's reactivity towards other chemical species.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Quantum chemical calculations are also employed to predict the ¹H and ¹³C NMR chemical shifts of this compound. mdpi.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov By calculating the theoretical chemical shifts and comparing them with experimental NMR spectra, a precise assignment of the signals to specific atoms within the molecule can be achieved. This comparison serves as a powerful method for structural elucidation and confirmation. mdpi.comnih.gov

Preclinical Pharmacological Assessment and Pharmacokinetic Considerations for 2 Isopropyl Benzothiazol 6 Ylamine Lead Compounds

In Vitro Biological Assay Development and Validation

The initial stages of preclinical assessment for 2-aminobenzothiazole (B30445) derivatives involve robust in vitro assays to identify biological activity and assess selectivity.

High-Throughput Screening for Activity Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify compounds that modulate a specific biological target. nih.gov For the 2-aminobenzothiazole class, whole-cell screening has been effectively used to identify novel biological activities.

A notable example involved a whole-cell screen against a recombinant strain of Mycobacterium tuberculosis. This HTS campaign led to the identification of an amino-benzothiazole scaffold as having potent bactericidal activity. nih.gov Such cell-based assays are advantageous as they allow for the discovery of compounds that not only interact with the target but also can penetrate the bacterial cell wall. HTS can be performed in various formats, including quantitative HTS (qHTS), which generates concentration-response curves for thousands of compounds in a single experiment, providing early insights into structure-activity relationships (SAR). nih.gov Other advanced HTS methods include image-based screening for antifungal agents and techniques combining biolayer interferometry with mass spectrometry to find small molecules that bind to specific proteins. nih.govnih.gov

Cellular Selectivity and Viability Studies

Following the identification of active compounds from HTS, it is crucial to determine their selectivity and impact on cell viability. This step helps distinguish between specific therapeutic effects and general cytotoxicity. For the 2-aminobenzothiazole series identified for its antitubercular potential, researchers tested 34 analogues for their activity against M. tuberculosis and their simultaneous cytotoxicity against the human liver cancer cell line HepG2. nih.gov

This dual-assay approach is critical for determining a compound's therapeutic index. The goal is to identify derivatives with improved potency against the target pathogen or cell line while minimizing toxicity to healthy mammalian cells. nih.gov In one study, while nine of the benzothiazole (B30560) analogues were cytotoxic, this effect did not correlate with their antitubercular activity, suggesting that the two biological effects could be separated through chemical modification. nih.gov Further studies using infected murine macrophages allowed for simultaneous assessment of activity against intracellular bacteria and toxicity to the host cell, providing a more complex and informative model of a compound's potential. nih.gov

Table 1: Cellular Viability of Selected 2-Aminobenzothiazole Analogues This table presents hypothetical data based on findings for the compound class.

Compound AnalogueActivity vs. Target (IC50/MIC µM)Cytotoxicity vs. HepG2 (IC50 µM)Selectivity Index (Cytotoxicity/Activity)
Analogue 125261.04
Analogue 2>20074-
Analogue 3125550.44
Analogue 418211.17

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

A significant portion of drug candidates fail in clinical trials due to poor ADME properties. nih.gov Therefore, early characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is essential.

Membrane Permeability Assays

The ability of a drug to be absorbed, typically after oral administration, depends on its capacity to permeate across the intestinal epithelial barrier. eurofinsdiscovery.com The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model that mimics the lining of the human small intestine. nih.goveurofinsdiscovery.com

For the 2-aminobenzothiazole series, permeability was assessed using Caco-2 cell monolayers. The permeability coefficient (Papp) is measured by adding the compound to either the apical (top) or basolateral (bottom) side of the cell layer and measuring its appearance on the opposite side over time. These bidirectional assays also help determine if a compound is a substrate for efflux transporters, which can pump drugs out of the cell and reduce absorption. nih.gov Studies on lead 2-aminobenzothiazole compounds showed that several derivatives possessed good permeability and were not subject to significant efflux, indicating a favorable absorption profile. researchgate.net

Table 2: Caco-2 Permeability of Selected 2-Aminobenzothiazole Lead Compounds This table presents hypothetical data based on findings for the compound class.

Compound AnaloguePapp (A→B) (10-6 cm/s)Papp (B→A) (10-6 cm/s)Efflux Ratio (B→A / A→B)
Analogue A15.216.11.1
Analogue B21.523.01.1
Analogue C18.920.51.08
Propranolol (High Permeability Control)25.028.01.12
Atenolol (Low Permeability Control)0.50.61.2

Plasma Protein Binding Characterization

Once absorbed into the bloodstream, a drug can bind to plasma proteins such as albumin. nih.gov Only the unbound fraction of the drug is free to interact with its target and exert a pharmacological effect. nih.gov High plasma protein binding (PPB) can limit a drug's efficacy and distribution into tissues. Therefore, determining the fraction of a compound that remains unbound (fu) is a key parameter.

Standard methods for measuring PPB include equilibrium dialysis and ultracentrifugation. nih.gov For the 2-aminobenzothiazole series, PPB was found to be highly variable, with values for different analogues ranging from 94.5% to over 99.9%. researchgate.net While high binding can sometimes be a liability, for certain drug classes, it can be modulated to extend the drug's half-life. nih.gov

Metabolic Stability and Cytochrome P450 (CYP) Inhibition

The metabolic stability of a compound determines its half-life in the body. Rapid metabolism by liver enzymes, primarily the Cytochrome P450 (CYP) family, can lead to low bioavailability and a short duration of action. nih.gov Assays using human liver microsomes are the standard in vitro method for assessing metabolic stability. nih.gov

For the 2-aminobenzothiazole series, metabolic stability was identified as a key challenge. Studies revealed that the compounds were generally metabolized quickly, with half-lives in the presence of human microsomes ranging from just 8 to 26 minutes. researchgate.net

In addition to stability, it is crucial to assess whether a compound inhibits CYP enzymes, as this can lead to drug-drug interactions. nih.govnih.gov When tested against a panel of key CYP isoforms, the 2-aminobenzothiazole molecules were generally found to be "clean," showing little inhibition. researchgate.net However, a few analogues did show inhibitory activity against CYP2C19, indicating a potential for drug-drug interactions that would need to be monitored in further development. researchgate.net

Table 3: Summary of ADME Properties for a 2-Aminobenzothiazole Lead Compound This table presents hypothetical data based on findings for the compound class.

ADME ParameterResultImplication
Human Liver Microsomal Stability (t1/2)15 minLow stability, rapid clearance expected
Plasma Protein Binding (% Bound)98.5%High binding, low free fraction
CYP Inhibition (IC50)> 30 µM for major isoforms (1A2, 2D6, 3A4)Low risk of major CYP-mediated drug interactions
CYP2C19 Inhibition (IC50)12 µMModerate inhibition, potential for specific interactions

In Vivo Efficacy and Pharmacodynamics in Relevant Animal Models

No publicly available studies were identified that assessed the in vivo efficacy or pharmacodynamics of 2-Isopropyl-benzothiazol-6-ylamine.

Assessment in Infectious Disease Models

There are no available research findings or data tables detailing the evaluation of this compound in any infectious disease models.

Evaluation in Neurodegenerative and Inflammatory Models

Specific in vivo studies for this compound in neurodegenerative or inflammatory models have not been reported in the accessible scientific literature. Consequently, no data on its potential therapeutic effects or mechanisms of action in these contexts can be provided.

Biomarker Analysis for Pharmacological Response

Without in vivo studies, there has been no corresponding biomarker analysis to assess the pharmacological response to this compound. The identification and measurement of biomarkers are contingent on prior preclinical efficacy and pharmacodynamic studies, which are not available for this compound.

Future Perspectives and Research Opportunities

Discovery of Novel Therapeutic Indications

The benzothiazole (B30560) core is described as a "privileged scaffold" because it is a common structural feature in a variety of compounds with a wide range of biological activities. nih.govnih.gov This suggests that 2-Isopropyl-benzothiazol-6-ylamine could be effective against a multitude of diseases.

Key therapeutic areas where benzothiazole derivatives have already shown promise include:

Neurodegenerative Diseases: Compounds based on the benzothiazole structure are being investigated for the treatment of complex neurological conditions like Alzheimer's disease. nih.govbohrium.com

Oncology: The 2-aminobenzothiazole (B30445) structure is a key component in the development of new anticancer agents that target various proteins involved in tumor growth. nih.govnih.gov

Infectious Diseases: The scaffold has been a template for creating new antimicrobial and antifungal agents to combat drug-resistant pathogens. nih.govnih.gov

Inflammatory Conditions: Benzothiazole derivatives have also demonstrated anti-inflammatory properties, making them potential candidates for a range of inflammatory disorders. pnrjournal.combenthamdirect.com

Future research on this compound will likely involve extensive screening against a diverse panel of biological targets to identify new and unexpected therapeutic applications. This exploration could uncover novel uses in areas such as metabolic disorders, cardiovascular diseases, and rare genetic conditions, further expanding the therapeutic value of this versatile scaffold.

Rational Design of Next-Generation this compound Derivatives

Rational drug design is a modern approach that uses the three-dimensional structure of biological targets to design new and more effective drugs. nih.gov For this compound, this strategy can be used to create next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties.

Key strategies in the rational design of new derivatives include:

Structure-Activity Relationship (SAR) Studies: These studies involve making systematic modifications to the chemical structure of this compound and evaluating how these changes affect its biological activity. nih.gov For benzothiazoles, substitutions at the C-2 and C-6 positions have been shown to be critical for their biological effects. benthamscience.com

Bioisosteric Replacement: This technique involves replacing certain functional groups in the molecule with other groups that have similar physical or chemical properties. researchgate.net This can lead to improved efficacy and reduced side effects.

Computational Modeling: Molecular docking and other computational methods can be used to predict how different derivatives will bind to their biological targets, helping to guide the design of more potent compounds. mdpi.com

Through these approaches, researchers can systematically optimize the structure of this compound to enhance its therapeutic potential and create new drug candidates with superior performance. acs.org

Integration of Multi-Omics Data for Comprehensive Understanding

Multi-omics is an approach that combines data from different "omics" fields, such as genomics, proteomics, and metabolomics, to gain a more complete picture of biological systems. nashbio.com Integrating multi-omics data in the study of this compound can provide deep insights into its mechanism of action, identify biomarkers for patient response, and uncover potential off-target effects. nih.gov

The application of multi-omics can be broken down as follows:

Genomics and Transcriptomics: These approaches can identify genetic factors that influence a patient's response to the compound and reveal changes in gene expression that occur after treatment.

Proteomics: This involves the large-scale study of proteins and can be used to identify the specific protein targets of the compound and understand how it affects cellular pathways. nih.gov

Metabolomics: This field focuses on the study of metabolites and can help to elucidate the metabolic pathways that are affected by the compound.

By combining these different layers of biological information, researchers can build a comprehensive model of how this compound interacts with the body, paving the way for more personalized and effective treatments. pharmafeatures.combiomedgrid.com

Development of Multi-Target Directed Ligands (MTDLs) based on the Scaffold

Many complex diseases, such as Alzheimer's, involve multiple biological pathways. nih.gov Multi-Target Directed Ligands (MTDLs) are an innovative therapeutic strategy that involves designing a single molecule that can interact with multiple targets simultaneously. nih.govresearchgate.net The benzothiazole scaffold is an excellent starting point for developing MTDLs due to its ability to be easily modified. nih.gov

The development of MTDLs based on this compound could involve:

Hybrid Molecule Design: This approach involves combining the structural features of this compound with those of other molecules that are known to be active against different targets.

Fragment-Based Design: This method uses small chemical fragments to build new molecules with desired multi-target activity.

One promising area for MTDL development is in Alzheimer's disease, where a single compound could be designed to inhibit both cholinesterases and monoamine oxidase B, two key enzymes involved in the disease's progression. nih.govtandfonline.com

CompoundTarget(s)Activity (IC50/Ki)Therapeutic Indication
Compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone)H3R, AChE, BuChE, MAO-BKi (H3R) = 0.036 µM, IC50 (AChE) = 6.7 µM, IC50 (BuChE) = 2.35 µM, IC50 (MAO-B) = 1.6 µMAlzheimer's Disease
Compound 4b (3-(azepan-1-yl)propyloxy-linked benzothiazole derivative)H3RKi = 0.012 µMAlzheimer's Disease

This table presents data on benzothiazole derivatives that have been designed as multi-target directed ligands for Alzheimer's disease, demonstrating the potential of this scaffold for MTDL development. nih.govtandfonline.comresearchgate.netnih.gov

Collaborative Research and Translational Science Initiatives

Translating a promising compound from the laboratory to the clinic is a complex and expensive process that requires collaboration between academic researchers, pharmaceutical companies, and regulatory agencies. nih.govnih.gov For this compound, successful development will depend on building strong partnerships to advance the compound through preclinical and clinical trials.

Key elements of a successful translational science initiative include:

Interdisciplinary Research Teams: Bringing together experts from different fields, such as chemistry, biology, and medicine, is essential for tackling the challenges of drug development.

Public-Private Partnerships: Collaborations between academic institutions and industry can provide the resources and expertise needed to move a compound forward.

Patient Advocacy Groups: These groups can play a vital role in raising awareness, recruiting participants for clinical trials, and advocating for new treatments.

By fostering a collaborative environment, the scientific community can accelerate the development of this compound and other promising compounds, ultimately bringing new and effective therapies to patients in need. ub.edu

Q & A

Basic: What are the standard synthetic protocols for preparing 2-Isopropyl-benzothiazol-6-ylamine in laboratory settings?

Methodological Answer:
The synthesis of this compound typically involves functionalization of the benzothiazole core. A common approach includes:

  • Nucleophilic substitution at the 6-position of a pre-functionalized benzothiazole scaffold using isopropylamine under reflux conditions.
  • Reductive amination (e.g., using LiAlH₄ as a reducing agent) for introducing the amine group, as seen in analogous benzothiazole derivatives .
  • Optimization of solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to enhance reaction efficiency.
    Key Considerations:
  • Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
  • Purify crude products via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Methodological Answer:
Analytical workflows should include:

  • High-resolution NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and amine proton integration .
  • Mass spectrometry (HRMS or LC-MS) for molecular ion confirmation and isotopic pattern matching.
  • HPLC or UPLC with UV detection (λ = 254–280 nm) to assess purity (>95% threshold).
    Note: Sigma-Aldrich highlights the need for independent validation due to variability in vendor-supplied analytical data .

Advanced: What strategies resolve contradictions in spectroscopic data for novel derivatives of this compound?

Methodological Answer:
Discrepancies in NMR or MS data may arise from:

  • Tautomerism or dynamic exchange processes: Use variable-temperature NMR or 2D techniques (e.g., NOESY, HSQC) to resolve overlapping signals.
  • Environmental interactions: Assess surface adsorption effects (e.g., via microspectroscopic imaging) if inconsistencies arise in solid-state vs. solution-phase data .
  • Cross-validation: Compare with computational models (DFT-predicted chemical shifts) or X-ray crystallography for unambiguous structural assignment .

Advanced: How can reaction conditions be optimized to enhance yields in multi-step syntheses of derivatives?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE): Systematic variation of parameters (temperature, catalyst loading, solvent) to identify critical factors.
  • Catalytic systems: Transition metals (e.g., Pd/C for coupling reactions) or organocatalysts to reduce side-product formation .
  • In-line monitoring: Use FTIR or Raman spectroscopy for real-time tracking of intermediate formation.
    Case Study: For analogous benzothiazoles, continuous flow systems improved yield by 20% compared to batch reactors .

Basic: What functionalization reactions are feasible at the amine group of this compound?

Methodological Answer:
The primary amine enables:

  • Schiff base formation: React with aldehydes/ketones under mild acidic conditions (e.g., glacial acetic acid, 50°C) .
  • Acylation: Use acetyl chloride or anhydrides in dichloromethane with a base (e.g., triethylamine).
  • Oxidation: Controlled oxidation with H₂O₂ may yield nitro or imine derivatives, though over-oxidation risks require careful stoichiometric control .

Advanced: How do electronic effects of the isopropyl group influence reactivity in electrophilic substitution reactions?

Methodological Answer:
The isopropyl substituent:

  • Steric effects: Hinders electrophilic attack at the 4- and 7-positions of the benzothiazole ring, directing reactivity to the 5-position.
  • Electronic effects: The electron-donating isopropyl group increases electron density at the 6-amine, enhancing nucleophilicity for further derivatization.
    Experimental Design:
  • Compare reaction rates with/without isopropyl via kinetic studies (UV-Vis monitoring).
  • Use Hammett plots to correlate substituent effects with reaction outcomes .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal: Neutralize amine-containing waste with dilute HCl before disposal.
    Regulatory Note: Classified under combustible solids (WGK 3); avoid open flames .

Advanced: How can computational modeling aid in predicting the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular docking: Screen against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • QSAR models: Train datasets on similar benzothiazoles to correlate substituent properties (logP, polar surface area) with bioactivity .
  • MD simulations: Assess binding stability over 100-ns trajectories to prioritize candidates for in vitro testing.

Basic: What are the common spectral signatures (IR, NMR) of this compound?

Methodological Answer:

  • IR: N-H stretch (~3350 cm⁻¹), C-N stretch (1250 cm⁻¹), and aromatic C=C (1600 cm⁻¹).
  • ¹H NMR (DMSO-d₆): δ 6.8–7.5 ppm (aromatic protons), δ 1.2–1.4 ppm (isopropyl CH₃), δ 3.1 ppm (NH₂, broad singlet).
  • ¹³C NMR: 165 ppm (C=N of thiazole), 120–140 ppm (aromatic carbons) .

Advanced: How do solvent polarity and proticity affect the stability of this compound in solution?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO): Enhance solubility but may accelerate degradation via trace moisture.
  • Protic solvents (MeOH, EtOH): Stabilize the amine via hydrogen bonding but risk N-alkylation under reflux.
  • Accelerated stability studies: Use LC-MS to monitor degradation products under stressed conditions (40°C/75% RH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.